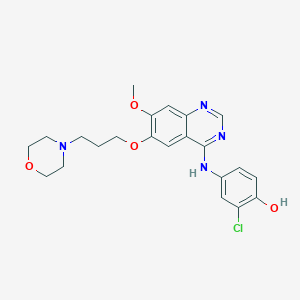

4-Defluor-4-hydroxy Gefitinib

Übersicht

Beschreibung

4-Defluoro-4-hydroxy Gefitinib is a metabolite of Gefitinib, a selective epidermal growth factor receptor (EGFR) inhibitor. Gefitinib is clinically used for the treatment of non-small cell lung cancer. The compound 4-Defluoro-4-hydroxy Gefitinib is known for its unique properties, including its ability to emit light and its presence in certain natural products like Aquilaria sinensis .

Wissenschaftliche Forschungsanwendungen

4-Defluoro-4-hydroxy Gefitinib has shown promise in various fields of scientific research:

Chemistry: It is used as a research chemical to study its unique properties and reactions.

Biology: The compound is studied for its potential effects on cellular processes and its role in metabolic pathways.

Medicine: As a metabolite of Gefitinib, it is investigated for its potential therapeutic effects and its role in cancer treatment.

Wirkmechanismus

Target of Action

4-Defluoro-4-hydroxy Gefitinib is a derivative of Gefitinib, which is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

4-Defluoro-4-hydroxy Gefitinib, similar to Gefitinib, inhibits the EGFR tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme . This inhibition blocks signal transduction, resulting in the inhibition of cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 4-Defluoro-4-hydroxy Gefitinib is the EGFR signaling pathway. By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, leading to a decrease in malignant cell proliferation .

Pharmacokinetics

Gefitinib, the parent compound, is known to be metabolized in the liver by cytochrome p450s, primarily by cyp3a4, but cyp3a5 and cyp2d6 also play minor roles in gefitinib metabolism . It’s reasonable to assume that 4-Defluoro-4-hydroxy Gefitinib might have similar ADME properties.

Result of Action

The primary result of 4-Defluoro-4-hydroxy Gefitinib action is the inhibition of cell proliferation in cells overexpressing EGFR. This is achieved by blocking the signal transduction pathways associated with EGFR . According to a study, 4-Defluoro-4-hydroxy Gefitinib has been found to induce photosensitivity disorders and DNA damage, which could ultimately result in mutagenic and carcinogenic effects .

Action Environment

The action of 4-Defluoro-4-hydroxy Gefitinib can be influenced by various environmental factors. For instance, its phototoxicity can be enhanced under UV-light exposure . Therefore, it’s crucial to consider the environmental conditions under which the compound is used, as they can significantly impact its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

4-Defluoro-4-hydroxy Gefitinib plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for its metabolic activation. The compound also exhibits binding interactions with the epidermal growth factor receptor (EGFR), inhibiting its activity and thereby affecting downstream signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

The effects of 4-Defluoro-4-hydroxy Gefitinib on various cell types and cellular processes are profound. It influences cell function by inhibiting the EGFR, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce apoptosis in cancer cells, thereby reducing cell proliferation. Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways, further emphasizing its impact on cellular functions .

Molecular Mechanism

At the molecular level, 4-Defluoro-4-hydroxy Gefitinib exerts its effects through several mechanisms. It binds to the ATP-binding site of the EGFR, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis. The compound also interacts with other biomolecules, such as proteins involved in the cytochrome P450 pathway, influencing its metabolic activation and subsequent effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Defluoro-4-hydroxy Gefitinib change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound has been associated with sustained inhibition of EGFR activity and persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-Defluoro-4-hydroxy Gefitinib vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, such as weight loss, skin toxicity, and hepatotoxicity . These findings underscore the importance of optimizing dosage to balance therapeutic efficacy and minimize adverse effects.

Metabolic Pathways

4-Defluoro-4-hydroxy Gefitinib is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes metabolic activation, leading to the formation of reactive metabolites that can interact with various biomolecules. These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s overall biological effects .

Transport and Distribution

The transport and distribution of 4-Defluoro-4-hydroxy Gefitinib within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . These interactions affect the compound’s localization and accumulation within different cellular compartments, influencing its biological activity.

Subcellular Localization

4-Defluoro-4-hydroxy Gefitinib exhibits specific subcellular localization, which is essential for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with the EGFR and other biomolecules involved in signaling pathways . Post-translational modifications and targeting signals direct the compound to specific compartments, ensuring its effective interaction with target proteins and enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4-Defluoro-4-hydroxy Gefitinib involves the bioactivation of Gefitinib through Phase I hepatic metabolism, primarily by cytochromes CYP3A4 and CYP2D6 . This process results in the formation of chemically reactive metabolites, including 4-Defluoro-4-hydroxy Gefitinib.

Industrial Production Methods

While specific industrial production methods for 4-Defluoro-4-hydroxy Gefitinib are not extensively documented, the general process involves the selective demethylation and subsequent hydroxylation of Gefitinib. The compound is then purified through standard chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Defluoro-4-hydroxy Gefitinib undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

O-Demethyl Gefitinib: Another metabolite of Gefitinib with different phototoxic properties.

O-Demorpholinopropyl Gefitinib: Known for its enhanced UV-light absorption and phototoxicity.

Uniqueness

4-Defluoro-4-hydroxy Gefitinib is unique due to its non-phototoxic nature compared to other Gefitinib metabolites. It has a photoirritation factor close to 1, making it less likely to cause photosensitivity disorders .

Biologische Aktivität

4-Defluoro-4-hydroxy gefitinib (DF-GFT) is a metabolite of gefitinib, a well-known epidermal growth factor receptor (EGFR) inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). Understanding the biological activity of DF-GFT is crucial as it may contribute to the therapeutic efficacy and safety profile of gefitinib. This article reviews the biological activity of DF-GFT, including its mechanisms of action, phototoxicity, and comparative efficacy with other gefitinib derivatives.

DF-GFT, like its parent compound gefitinib, functions as a selective inhibitor of EGFR. The inhibition of EGFR leads to the disruption of downstream signaling pathways involved in cell proliferation and survival. The binding affinity and inhibitory potency of DF-GFT against various EGFR mutants have been assessed in several studies.

Key Findings:

- Binding Affinity : DF-GFT retains significant binding affinity to both wild-type and mutant forms of EGFR, although its potency may vary compared to gefitinib .

- Signal Transduction : By inhibiting EGFR, DF-GFT disrupts pathways such as the MAPK and PI3K/AKT pathways, which are critical for tumor growth and survival.

Phototoxicity Assessment

Research has demonstrated that DF-GFT exhibits unique phototoxic properties compared to other metabolites. A study evaluated the phototoxicity of various gefitinib metabolites using the neutral red uptake (NRU) phototoxicity test.

Phototoxicity Results:

- DF-GFT : Considered non-phototoxic with a photoirritation factor (PIF) close to 1, indicating minimal risk for photo-induced toxicity .

- Comparative Metabolites :

Efficacy Against Cancer Cell Lines

DF-GFT's anticancer activity has been evaluated against various lung cancer cell lines. In vitro studies have shown that DF-GFT can induce apoptosis in cancer cells through multiple mechanisms.

Table 1: IC50 Values for DF-GFT and Other Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Defluoro-4-hydroxy Gefitinib | NCI-H1299 | 14.62 ± 0.90 |

| O-Demethyl Gefitinib | NCI-H1437 | 20.56 ± 2.45 |

| DMOR-GFT | A549 | 3.86 ± 0.38 |

Note: Lower IC50 values indicate higher potency against cancer cells.

Case Studies

- Clinical Relevance : In clinical settings, patients treated with gefitinib have shown variable responses attributed to genetic polymorphisms affecting drug metabolism. The role of DF-GFT as a metabolite may influence these outcomes by providing alternative pathways for therapeutic efficacy .

- Combination Therapies : Studies have suggested that combining DF-GFT with other chemotherapeutic agents could enhance anti-tumor activity while mitigating side effects associated with traditional therapies. This approach is particularly relevant in overcoming resistance seen with first-generation EGFR inhibitors .

Eigenschaften

IUPAC Name |

2-chloro-4-[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O4/c1-29-20-13-18-16(12-21(20)31-8-2-5-27-6-9-30-10-7-27)22(25-14-24-18)26-15-3-4-19(28)17(23)11-15/h3-4,11-14,28H,2,5-10H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWXTDMHBQBADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458189 | |

| Record name | AGN-PC-071U1N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847949-50-2 | |

| Record name | 2-Chloro-4-[[7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847949-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | M-387783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-071U1N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-387783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4EV2Y7TJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Gefitinib, a widely used cancer drug, can be metabolized into different forms within the body. How does the phototoxicity of 4-Defluoro-4-hydroxy Gefitinib compare to Gefitinib and its other metabolites?

A1: Research indicates that 4-Defluoro-4-hydroxy Gefitinib demonstrates a favorable phototoxicity profile compared to Gefitinib and some of its other metabolites. Specifically, it was found to be non-phototoxic to cells in a neutral red uptake (NRU) phototoxicity test. [] This is in contrast to Gefitinib itself and the metabolite O-Demorpholinopropyl Gefitinib, both of which displayed phototoxic potential. Interestingly, another metabolite, O-Demethyl Gefitinib, showed less phototoxicity than the parent drug Gefitinib. [] This highlights the diverse effects that metabolic transformations can have on a drug's properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.